Physicochemical Differentiation: Lower Molecular Weight and Lipophilicity vs. BIRB-796 (Doramapimod)
The target compound exhibits significantly lower molecular weight (321.38 g·mol⁻¹) and lipophilicity (XLogP3 = 1.9) compared to the well-known pyrazolyl-urea p38 inhibitor BIRB-796 (MW = 527.66 g·mol⁻¹; XLogP = 6.0), while maintaining a similar topological polar surface area (TPSA = 71.8 Ų vs. 80.7 Ų for BIRB-796) [1] [2]. This profile suggests potentially superior aqueous solubility and distinct permeability characteristics, critical for in vitro assay compatibility and early ADME optimization.
MW 321.38
XLogP3 1.9
TPSA 71.8
MW 527.66
XLogP 6.0
TPSA 80.7
| Evidence Dimension | Molecular Weight, Lipophilicity, and TPSA |
|---|---|
| Target Compound Data | MW: 321.38 g·mol⁻¹; XLogP3: 1.9; TPSA: 71.8 Ų |
| Comparator Or Baseline | BIRB-796 (Doramapimod): MW: 527.66 g·mol⁻¹; XLogP: 6.0; TPSA: 80.7 Ų |
| Quantified Difference | ΔMW: -206.28 g·mol⁻¹ (39% lower); ΔXLogP: -4.1 units; ΔTPSA: -8.9 Ų |
| Conditions | Calculated properties (XLogP3, TPSA) from authoritative databases |
Why This Matters
Lower molecular weight and lipophilicity improve the odds of favorable solubility and permeability, making the compound a more tractable starting point for lead optimization compared to larger, more lipophilic pyrazolyl-ureas.
- [1] Kuujia. (n.d.). Cas no 1448134-12-0 (1-(2-methylphenyl)-3-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}urea). Retrieved from https://www.kuujia.com/cas-1448134-12-0.html View Source
- [2] IDRblab. (n.d.). Drug Information: BIRB 796 (Doramapimod). Retrieved from https://ttd.idrblab.cn/drug/3319 View Source
